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Compound of Interest

Compound Name: DS-1205

Cat. No.: B1192654 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on optimizing DS-1205 dosage to minimize toxicity

during pre-clinical and clinical investigations. The following information, presented in a

question-and-answer format, addresses specific issues that may arise during experimentation,

offering detailed methodologies and data-driven insights.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DS-1205 and how does it relate to its potential toxicity?

DS-1205 is a selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL

signaling is implicated in tumor cell proliferation, survival, migration, and therapeutic resistance.

By inhibiting AXL, DS-1205 aims to overcome resistance to other targeted therapies, such as

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) in non-small cell

lung cancer (NSCLC).[1] The on-target inhibition of AXL in normal tissues, where it plays a role

in various physiological processes, may contribute to its toxicity profile.

Q2: What are the most common toxicities observed with DS-1205 in clinical trials?

In a Phase 1 clinical trial (NCT03599518) of DS-1205c in combination with gefitinib, the most

frequently observed treatment-emergent adverse events (TEAEs) were increased aspartate

aminotransferase (AST) (35%), increased alanine aminotransferase (ALT) (30%), maculo-

papular rash (30%), and diarrhea (25%).[1][2] In another Phase 1 study (NCT03255083)

combining DS-1205c with osimertinib, common TEAEs included anemia, diarrhea, fatigue,
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increased AST, increased ALT, increased blood creatinine phosphokinase, and increased

lipase.[3][4] Dose-limiting toxicities (DLTs), such as pneumonia and increased serum alanine

aminotransferase, have also been reported.[3]

Q3: What is the recommended dose for DS-1205c in combination therapy?

Based on the Phase 1 study in combination with gefitinib (NCT03599518), the recommended

dose for dose-expansion cohorts of DS-1205c was 800 mg twice daily (BID).[2][5] The safety

profile of doses up to 800 mg BID was considered more favorable than 1200 mg BID.[2][5]

Troubleshooting Guide
Issue 1: Elevated liver enzymes (AST/ALT) are observed during in vivo studies.

Possible Cause: On-target inhibition of AXL in hepatocytes or off-target effects of DS-1205.

Troubleshooting Steps:

Monitor Liver Function: Implement regular monitoring of serum AST, ALT, and bilirubin levels

throughout the study.

Dose Reduction: If significant elevations are observed, consider a dose reduction of DS-
1205.

Histopathological Analysis: At the study endpoint, perform a thorough histopathological

examination of liver tissues to assess for any signs of hepatotoxicity.

Issue 2: Development of skin rash in animal models or clinical subjects.

Possible Cause: A common adverse event associated with tyrosine kinase inhibitors, potentially

related to on-target or off-target effects on epidermal cells.

Troubleshooting Steps:

Grading of Rash: Characterize the severity of the rash using a standardized grading system

(e.g., CTCAE).
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Symptomatic Treatment: For mild to moderate rashes, consider topical corticosteroids or

antihistamines.

Dose Interruption/Reduction: For severe rashes, a temporary interruption or dose reduction

of DS-1205 may be necessary.

Issue 3: How to determine the optimal starting dose for in vivo preclinical studies?

Possible Cause: Lack of preliminary data on the therapeutic index of DS-1205.

Troubleshooting Steps:

In Vitro Cytotoxicity Data: Utilize IC50 values from in vitro cytotoxicity assays to estimate a

starting dose range.

Literature Review: Examine published preclinical studies of other AXL inhibitors to inform

dose selection.

Dose Range Finding Study: Conduct a pilot dose range-finding study in a small number of

animals to identify a maximum tolerated dose (MTD) before proceeding to larger efficacy

studies.

Quantitative Data Summary
The following tables summarize the key toxicity findings from the Phase 1 clinical trials of DS-
1205c.

Table 1: Treatment-Emergent Adverse Events (TEAEs) in the NCT03599518 Study (DS-1205c

+ Gefitinib)[1][2]

Adverse Event Frequency

Increased Aspartate Aminotransferase 35%

Increased Alanine Aminotransferase 30%

Rash Maculo-Papular 30%

Diarrhea 25%
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Table 2: Dose-Limiting Toxicities (DLTs) and Common TEAEs in the NCT03255083 Study (DS-
1205c + Osimertinib)[3][4]

Adverse Event Dose Level Grade

Pneumonia 200 mg BID 3

Increased Alanine

Aminotransferase
200 mg BID 3

Common TEAEs (All Dose

Levels)

Anemia Not specified Not specified

Diarrhea Not specified Not specified

Fatigue Not specified Not specified

Increased AST Not specified Not specified

Increased ALT Not specified Not specified

Increased Blood Creatinine

Phosphokinase
Not specified Not specified

Increased Lipase Not specified Grade 4 (in one patient)

Experimental Protocols
1. In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a general method for assessing the cytotoxic effects of DS-1205 on

cancer cell lines.

Materials:

Cancer cell line of interest (e.g., NSCLC cell line)

DS-1205

Complete cell culture medium
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96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of DS-1205 in complete culture medium.

Remove the existing medium from the cells and replace it with the medium containing

various concentrations of DS-1205. Include a vehicle control (medium with the same

concentration of DMSO used to dissolve DS-1205).

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form

formazan crystals.

Remove the MTT-containing medium and add a solubilization solution to dissolve the

formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value

(the concentration of DS-1205 that inhibits cell growth by 50%).

2. Preclinical Toxicity Study in Xenograft Models

This protocol provides a general framework for assessing the in vivo toxicity of DS-1205.

Materials:
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Immunocompromised mice (e.g., nude or SCID)

Human tumor cells for xenograft implantation

DS-1205 formulated for in vivo administration

Standard animal housing and care facilities

Procedure:

Subcutaneously implant human tumor cells into the flanks of immunocompromised mice.

Once tumors reach a palpable size, randomize the animals into treatment and control

groups.

Administer DS-1205 to the treatment groups at various dose levels, and the vehicle to the

control group, according to a predetermined schedule (e.g., daily oral gavage).

Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food

and water consumption, and overall appearance and behavior.

Measure tumor volume at regular intervals.

At the end of the study, collect blood for complete blood count and serum chemistry analysis.

Perform a complete necropsy and collect major organs for histopathological examination.

Analyze the data to determine the maximum tolerated dose (MTD) and identify any target

organs of toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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